Uridylyl-(2'-5')-adenosine is derived from the reaction between uridine and adenosine, forming a unique linkage between the two nucleotides. It is classified under dinucleoside phosphates and is part of a broader category known as 2',5'-oligoadenylates. These compounds are characterized by their unique 2'-5' phosphodiester bonds, distinguishing them from the more common 3'-5' linkages found in standard RNA and DNA molecules .
The synthesis of Uridylyl-(2'-5')-adenosine can be conducted through several methods, primarily focusing on the formation of the 2'-5' phosphodiester bond.
Technical parameters such as temperature, pH, and reaction time are critical in optimizing yield and purity during synthesis. For example, reactions may be carried out at controlled temperatures around 20°C for several hours to ensure complete conversion .
The molecular structure of Uridylyl-(2'-5')-adenosine features:
The molecular formula for Uridylyl-(2'-5')-adenosine is , with a molecular weight of approximately 307.2 g/mol.
Uridylyl-(2'-5')-adenosine participates in several chemical reactions:
The mechanism of action for Uridylyl-(2'-5')-adenosine primarily revolves around its role as an intracellular signaling molecule:
Uridylyl-(2'-5')-adenosine exhibits several notable physical and chemical properties:
Uridylyl-(2'-5')-adenosine has diverse applications in scientific research:
Uridylyl-(2'-5')-adenosine is defined by the molecular formula C₁₉H₂₄N₇O₁₂P and a molecular weight of 573.4 g/mol. This dinucleotide consists of uridine linked to adenosine via a unique 2'-5' phosphodiester bond, distinguishing it from typical 3'-5'-linked nucleotides. The calculated density is 2.23 ± 0.1 g/cm³, and it exhibits acidic properties with a predicted pKa of 1.37 ± 0.50, reflecting the ionizable phosphate group under physiological conditions [1] [2]. The compound exists as a solid at room temperature, though detailed experimental physicochemical data (e.g., solubility, melting point) remain limited in the literature [3] [9].
The systematic IUPAC name for this compound is [(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl [(2R,3R,4R,5R)-2-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate. This nomenclature precisely defines:
QARCCHXXGAIRFS-KPKSGTNCSA-N
) encodes this stereochemical information and serves as a unique identifier in chemical databases [2] [9]. 2'-5' Phosphodiester Bond
This non-canonical linkage reverses the directionality of the inter-nucleotide bond compared to standard RNA. The phosphate bridges the 2'-hydroxyl of adenosine and the 5'-hydroxyl of uridine, resulting in a bent backbone geometry. This alters solvent accessibility and electrostatic potential around the phosphate group [3] [9].
Ribose Conformation Dynamics
Base Pairing Dynamics
The adenine and uracil bases display restricted rotation around glycosidic bonds (χ torsion). Adenosine favors the anti conformation (χ ≈ −150° to −90°), though energy barriers to syn rotation are lower in purines (≤10 kcal/mol) than pyrimidines. This flexibility allows adaptive binding in enzyme active sites but disrupts canonical Watson-Crick base pairing in duplex RNA [6].
Table 1: Key Structural Parameters of Uridylyl-(2'-5')-Adenosine
Feature | Conformation | Functional Implication |
---|---|---|
Phosphodiester linkage | 2'-5' (Adenosine→Uridine) | Bent backbone; altered enzyme specificity |
Uridine ribose pucker | C3'-endo (north) | Stabilizes A-form stacking |
Adenosine ribose pucker | C2'-endo (south) / O4'-endo | Dictates protein hydrogen-bond partners |
Glycosidic bond (Adenine) | anti (low barrier to syn) | Facilitates enzyme docking |
Backbone Geometry and Flexibility
Uridylyl-(3'-5')-adenosine (UpA), the canonical isomer, features a linear phosphate backbone optimized for A-form RNA helices. In contrast, the 2'-5' linkage introduces a ~40° bend at the adenosine residue, reducing stacking overlap between bases. This bend increases solvent exposure of the phosphodiester bond, enhancing its susceptibility to certain ribonucleases like RNase L while rendering it resistant to others like RNase A [4] [5] [9].
Protein Recognition
Ribonuclease A (RNase A) cleaves UpA 300-fold faster than uridylyl-(2'-5')-adenosine due to:
Conformational Energetics
Glycosidic torsion (χ) energetics differ significantly:
Table 2: Conformational Contrasts Between 2'-5' and 3'-5' Dinucleotides
Parameter | 2'-5' Linkage | 3'-5' Linkage |
---|---|---|
Backbone bend angle | ~40° at adenosine | Linear |
RNase A cleavage rate | Low | High |
Glycosidic barrier (A) | 7–9 kcal/mol (anti→syn) | >10 kcal/mol (anti→syn) |
Base stacking | Reduced overlap; solvent-exposed | Maximized overlap; protected |
These structural distinctions underpin the specialized roles of uridylyl-(2'-5')-adenosine in RNA decay pathways and cellular signaling, distinct from canonical RNA structural motifs [3] [5] [9].
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